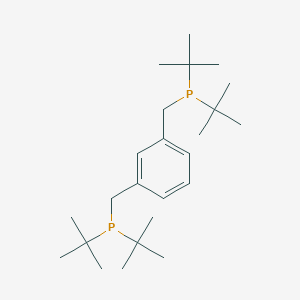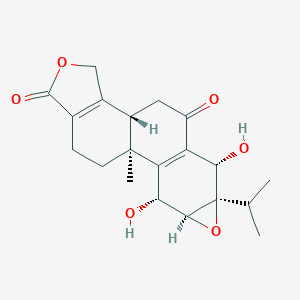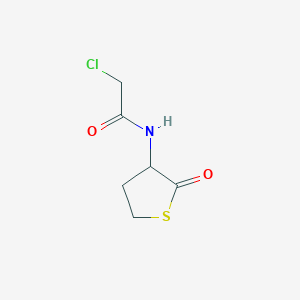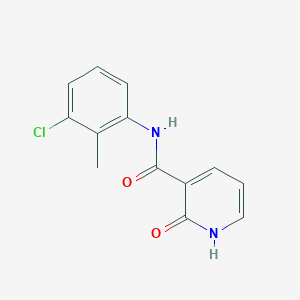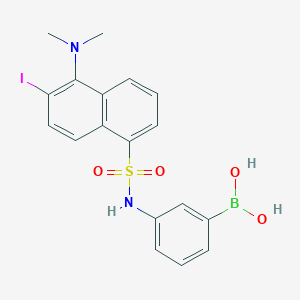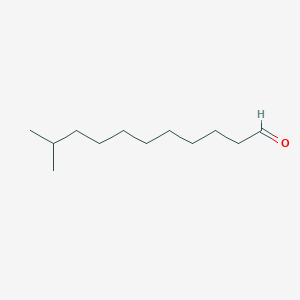
10-Methylundecanal
Vue d'ensemble
Description
10-Methylundecanal, also known as 2-Methylundecanal, is an organic compound that is used in the fragrance industry . It is also known by other names such as Aldehyde M.N.A., Methyl-n-nonylacetaldehyde, Methylnonylacetaldehyde, Methylnonylacetic aldehyde, 2-Methyl-1-undecanal, Aldehyde C-12, and MNA . The molecular formula of 10-Methylundecanal is C12H24O .
Synthesis Analysis
10-Methylundecanal can be synthesized from methyl nonyl ketone . The synthesis involves converting methyl nonyl ketone to its glycidate by allowing it to react with alkyl chloroacetate . This method of synthesis is known as the Darzens reaction .
Molecular Structure Analysis
The molecular weight of 10-Methylundecanal is 184.3184 . The molecule contains a total of 36 bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .
Physical And Chemical Properties Analysis
10-Methylundecanal is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol . It has a molecular weight of 184.32 .
Applications De Recherche Scientifique
Synthesis and Spectral Studies
10-Methylundecanal, a derivative of methyl 10-hydroxyundecanoate, has been explored in the synthesis of fatty products like methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and its diazaphospholidin counterpart. These compounds are synthesized through reactions involving phosphorus oxychloride, aminoethanol, and ethylenediamine, showcasing the chemical versatility of 10-Methylundecanal derivatives (Saeed, Mustafa, Rauf, & Osman, 1994).
Isotope Labelling in Lipid Studies
The compound plays a role in the study of lipid metabolism, especially in the synthesis of isotope-labeled lipids like tetradeuterated 10-methylundecanoic acid. Such isotopically labeled compounds are crucial for understanding long-chain fatty acid metabolism in medical research (Johnson & Poulos, 1989).
Role in Antibiotic Composition
10-Methylundecanal derivatives are also identified as constituents in antibiotics like enduracidins. These compounds have distinct unsaturated fatty acid moieties, indicating the significance of 10-Methylundecanal in antibiotic structures (Iwasaki et al., 1973).
Alternative Energy Research
In the field of alternative energy, 10-Methylundecanal derivatives are examined for their potential in biodiesel production. Studies have focused on the performance and emission characteristics of diesel engines using biodiesel blends derived from various vegetable oils, highlighting the environmental applications of such compounds (Rakopoulos et al., 2006).
Bacterial Interactions and Plant Defense
Research into phytopathogenic bacteria like Xanthomonas campestris has revealed the emission of volatile compounds, including 10-methylundecanal derivatives. These compounds play a role in interorganismic interactions and defense mechanisms in plants, signifying their importance in agricultural science (Weise et al., 2012).
Corrosion Inhibition
10-Methylundecanal derivatives have been explored for their potential as corrosion inhibitors. Their effectiveness in preventing corrosion of metals like carbon steel in acidic environments showcases their industrial applications (Chauhan et al., 2020).
Propriétés
IUPAC Name |
10-methylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDWYVQVPWJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448759 | |
| Record name | Undecanal, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylundecanal | |
CAS RN |
68820-37-1 | |
| Record name | 10-Methylundecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68820-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanal, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




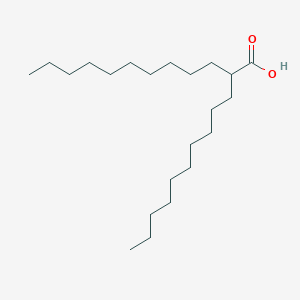
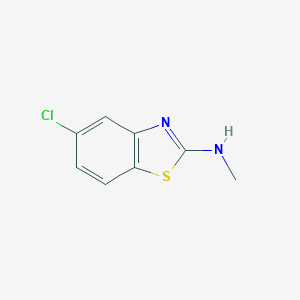
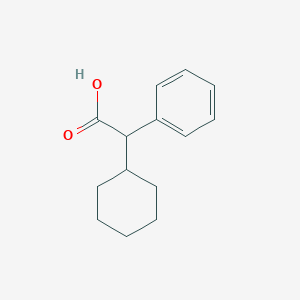
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
